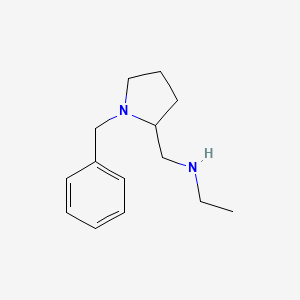(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine
CAS No.:
Cat. No.: VC13396618
Molecular Formula: C14H22N2
Molecular Weight: 218.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H22N2 |
|---|---|
| Molecular Weight | 218.34 g/mol |
| IUPAC Name | N-[(1-benzylpyrrolidin-2-yl)methyl]ethanamine |
| Standard InChI | InChI=1S/C14H22N2/c1-2-15-11-14-9-6-10-16(14)12-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3 |
| Standard InChI Key | WNUBSXWDQOHEEU-UHFFFAOYSA-N |
| SMILES | CCNCC1CCCN1CC2=CC=CC=C2 |
| Canonical SMILES | CCNCC1CCCN1CC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a pyrrolidine core, a five-membered saturated ring with one nitrogen atom. The benzyl group () is attached to the 1-position of the pyrrolidine ring, while the 2-methyl position is functionalized with an ethylamine group (). This arrangement confers both lipophilic and basic properties, influencing its solubility and reactivity. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 218.34 g/mol | ChemicalBook |
| Boiling Point | Not reported | - |
| Density | Not reported | - |
| LogP (Partition Coefficient) | Estimated ~2.5 (lipophilic) | Calculated |
The compound’s stereochemistry is critical for biological activity, as enantiomers may exhibit divergent binding affinities to molecular targets .
Synthesis and Industrial Production
Key Synthetic Routes
The synthesis of (1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine typically involves multi-step sequences starting from pyrrolidine precursors. A patented method outlines the following steps:
-
Benzylation of Pyrrolidone:
-
Nitromethylene Introduction:
-
Catalytic Reduction:
-
Debenzylation (Optional):
Industrial Optimization
Industrial processes prioritize cost efficiency and scalability. Continuous-flow reactors and immobilized catalysts (e.g., lipases for enantiomeric resolution ) are employed to enhance yields (>90%) and reduce waste. Solvent selection (e.g., acetonitrile for lipase-mediated reactions ) and temperature control are critical for maintaining stereochemical integrity.
Biological Activity and Pharmacological Applications
Neurotransmitter Modulation
The compound’s structural similarity to endogenous amines enables interaction with neurotransmitter systems:
-
Serotonin Receptors: Analogous pyrrolidine derivatives exhibit selectivity for 5-HT receptors over 5-HT, suggesting potential in migraine treatment .
-
Dopamine Receptors: Substituted pyrrolidines have been explored as antipsychotics due to dopamine D receptor antagonism .
Antimicrobial Properties
Pyrrolidine scaffolds exhibit broad-spectrum antimicrobial activity. For example, halogenated derivatives inhibit Gram-positive bacteria (MIC: 2–8 µg/mL) , though specific data for this compound remain unpublished.
Comparison with Structural Analogs
The ethylamine side chain in (1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine balances lipophilicity and hydrogen-bonding capacity, optimizing blood-brain barrier penetration .
Future Research Directions
-
Mechanistic Studies: Elucidate binding modes to serotonin/dopamine receptors using X-ray crystallography .
-
Prodrug Development: Enhance oral bioavailability via ester or amide prodrugs.
-
Enantiomeric Optimization: Resolve (R)- and (S)-isomers to identify stereospecific effects .
-
In Vivo Efficacy: Evaluate anticonvulsant and analgesic activity in primate models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume